

Technical Support Center: Interpreting Mass Spectrometry Fragmentation of Leu-Enkephalin Amide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Leu-Enkephalin amide*

Cat. No.: *B8069468*

[Get Quote](#)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the mass spectrometry fragmentation of **Leu-Enkephalin amide**.

Frequently Asked Questions (FAQs)

Q1: What is the sequence and expected mass of **Leu-Enkephalin amide**?

A1: **Leu-Enkephalin amide** is a pentapeptide with the amino acid sequence Tyrosine-Glycine-Glycine-Phenylalanine-Leucine, commonly represented as YGGFL-NH₂. The C-terminus is amidated, meaning the carboxylic acid group is replaced by an amide group (-CONH₂). This modification affects its monoisotopic mass. The molecular formula is C₂₈H₃₈N₆O₆, and its monoisotopic mass is approximately 554.285 Da.^[1] The protonated molecule ([M+H]⁺) will have an m/z of approximately 555.292.

Q2: What are the expected major fragment ions for **Leu-Enkephalin amide** in Collision-Induced Dissociation (CID)?

A2: In CID mass spectrometry, peptides typically fragment along the peptide backbone, producing b- and y-type ions.^{[2][3]} For **Leu-Enkephalin amide** (YGGFL-NH₂), you can expect a series of b-ions (charge retained on the N-terminus) and y-ions (charge retained on the C-terminus). The C-terminal amidation will specifically affect the mass of the y-ions.

Q3: Why am I not seeing the expected precursor ion at m/z 555.3?

A3: Several factors could contribute to the absence or low intensity of the precursor ion:

- **Sample Degradation:** The peptide may have degraded. Ensure proper sample handling and storage.
- **Ionization Issues:** The ionization source may not be optimized for this peptide. Adjust parameters such as spray voltage, gas flow, and temperature.
- **In-source Fragmentation:** The peptide might be fragmenting in the ion source before mass analysis. Reduce the energy in the ion source (e.g., lower cone voltage).
- **Incorrect Mass Calibration:** The mass spectrometer may be out of calibration. Perform a mass calibration using a known standard.

Q4: My MS/MS spectrum shows very few fragment ions or is dominated by noise. What can I do?

A4: Poor fragmentation can be due to several reasons:

- **Insufficient Collision Energy:** The applied collision energy may be too low to induce fragmentation. Gradually increase the collision energy.
- **Low Precursor Ion Intensity:** If the precursor ion signal is weak, the resulting fragment ion signals will also be weak. Optimize ionization conditions to enhance the precursor signal.[\[4\]](#)
- **Contamination:** Contaminants in the sample or from the HPLC system can suppress the signal of your peptide. Ensure high-purity solvents and proper sample cleanup.[\[5\]](#)
- **Detector Issues:** The detector may not be functioning optimally. Check the detector settings and perform any necessary maintenance.

Q5: I see unexpected peaks in my spectrum. What could be their origin?

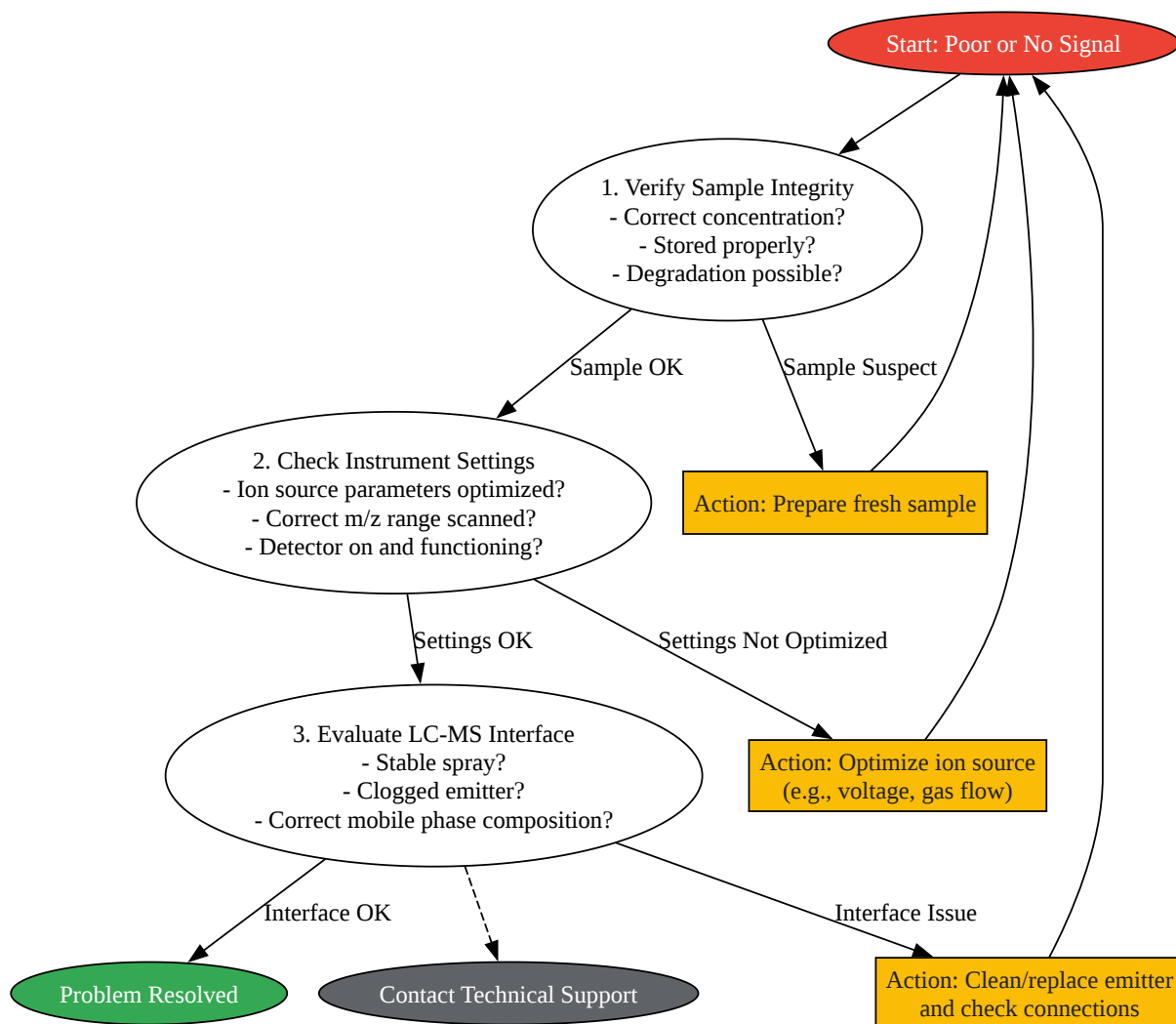
A5: Unexpected peaks can arise from:

- **Contaminants:** Common contaminants include keratins from skin and hair, polymers from lab equipment, and components from the mobile phase.
- **Adducts:** The peptide may form adducts with salts present in the sample (e.g., sodium $[M+Na]^+$, potassium $[M+K]^+$).
- **Neutral Losses:** Peptides can lose small neutral molecules like water (-18 Da) or ammonia (-17 Da), especially from certain amino acid residues.
- **Internal Fragments:** Cleavage at two backbone positions can generate internal fragment ions.

Troubleshooting Guides

Guide 1: Poor Signal Intensity or No Peaks

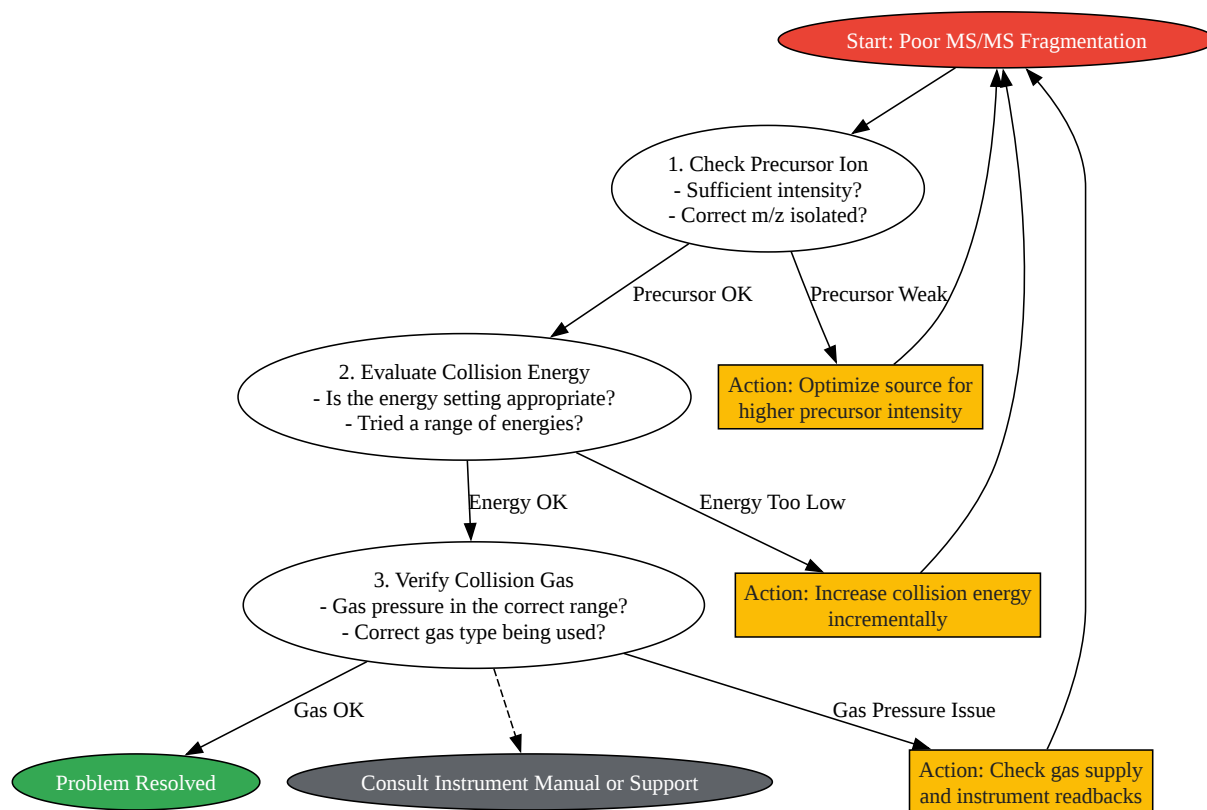
This guide helps you troubleshoot issues related to weak or absent signals in your mass spectrum.



[Click to download full resolution via product page](#)

Guide 2: Poor Fragmentation in MS/MS

This guide provides steps to address inadequate fragmentation of the **Leu-Enkephalin amide** precursor ion.



[Click to download full resolution via product page](#)

Data Presentation

Table 1: Theoretical m/z Values for Fragment Ions of Leu-Enkephalin Amide ([M+H]⁺)

The following table lists the calculated monoisotopic m/z values for the singly charged b- and y-ions of **Leu-Enkephalin amide** (YGGFL-NH₂).

Ion Type	Sequence	Theoretical m/z
b-ions		
b ₁	Y	164.0706
b ₂	YG	221.0921
b ₃	YGG	278.1136
b ₄	YGGF	425.1820
y-ions		
y ₁	L-NH ₂	114.0917
y ₂	FL-NH ₂	261.1601
y ₃	GFL-NH ₂	318.1816
y ₄	GGFL-NH ₂	375.2031

Note: These are theoretical values. Observed m/z may vary slightly due to instrument calibration and resolution.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis

- **Reconstitution:** Dissolve the lyophilized **Leu-Enkephalin amide** powder in a suitable solvent, such as 0.1% formic acid in water/acetonitrile (95:5 v/v), to a stock concentration of 1 mg/mL.
- **Working Solution:** Prepare a working solution by diluting the stock solution with the same solvent to a final concentration of 1-10 µg/mL. The optimal concentration may vary

depending on the sensitivity of the mass spectrometer.

- Filtration: (Optional) If the sample contains particulates, filter it through a 0.22 μm syringe filter before injection.
- Injection: Inject an appropriate volume (e.g., 1-5 μL) onto the LC-MS system.

Protocol 2: Typical LC-MS/MS Method Parameters

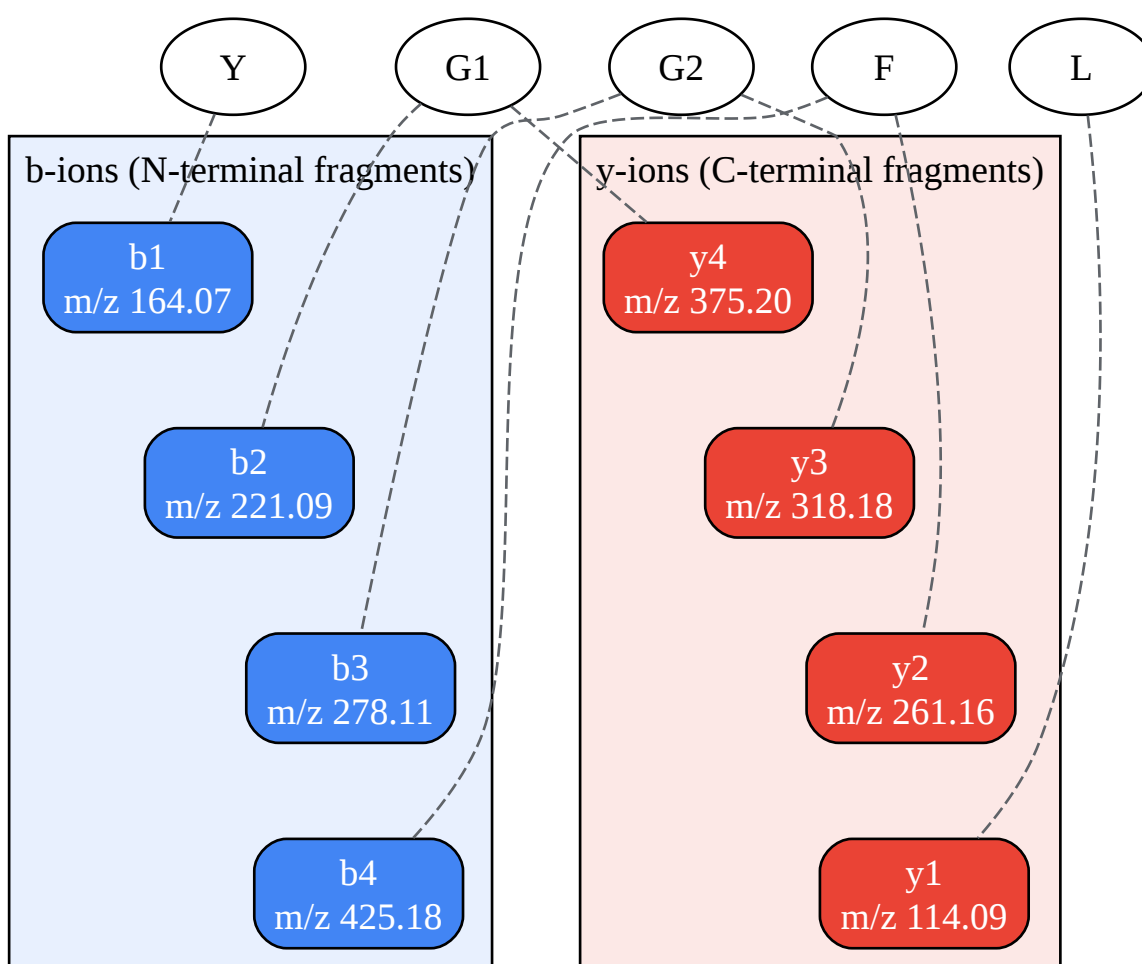
- Liquid Chromatography (LC):
 - Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 μm particle size).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A linear gradient from 5% to 50% Mobile Phase B over 10 minutes.
 - Flow Rate: 0.3 mL/min.
 - Column Temperature: 40 $^{\circ}\text{C}$.
- Mass Spectrometry (MS):
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Capillary Voltage: 3.5 kV.
 - Gas Temperature: 325 $^{\circ}\text{C}$.
 - Gas Flow: 8 L/min.
 - MS1 Scan Range: m/z 100-1000.
 - MS/MS:
 - Precursor Ion Selection: Isolate the $[\text{M}+\text{H}]^{+}$ ion of **Leu-Enkephalin amide** (m/z 555.3).

- Activation: Collision-Induced Dissociation (CID).
- Collision Energy: Start with a value around 20-25 eV and optimize as needed.
- MS2 Scan Range: m/z 50-600.

Mandatory Visualization

Fragmentation Pathway of Leu-Enkephalin Amide

The following diagram illustrates the generation of b- and y-ions from the precursor **Leu-Enkephalin amide** molecule.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Leu-Enkephalin amide | C₂₈H₃₈N₆O₆ | CID 9985128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. De Novo Peptide Sequencing [ionsource.com]
- 4. gmi-inc.com [gmi-inc.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- To cite this document: BenchChem. [Technical Support Center: Interpreting Mass Spectrometry Fragmentation of Leu-Enkephalin Amide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8069468#interpreting-mass-spectrometry-fragmentation-of-leu-enkephalin-amide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com